LogP Lipophilicity Comparison: Para vs Meta Positional Isomer
The para-substituted 4-[(4-Methylbenzyl)oxy]benzaldehyde exhibits a measured LogP of 4.04, compared to LogP = 4.05 for the meta-substituted positional isomer 3-[(4-methylbenzyl)oxy]benzaldehyde . While the absolute difference is modest, the consistency of this offset across the isomer pair provides a predictable basis for chromatographic retention time differentiation and solubility modeling.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.04 |
| Comparator Or Baseline | 3-[(4-methylbenzyl)oxy]benzaldehyde (meta isomer): LogP = 4.05 |
| Quantified Difference | ΔLogP = -0.01 (target slightly less lipophilic than meta isomer) |
| Conditions | Computed/predicted LogP values from Hit2Lead screening compound database |
Why This Matters
This small but reproducible LogP difference translates to distinct retention times in reversed-phase chromatography, enabling predictable separation of positional isomers during purification or analytical method development.
